molecular formula C10H9BrN2O2 B12605761 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione CAS No. 651316-23-3

8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione

Cat. No.: B12605761
CAS No.: 651316-23-3
M. Wt: 269.09 g/mol
InChI Key: KLOABFFVZCYWHW-UHFFFAOYSA-N
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Description

8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione is a heterocyclic compound that belongs to the class of benzodiazocines This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a fused benzodiazocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione typically involves the bromination of 1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the 8th position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various substituted benzodiazocine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit the function of these biological molecules, leading to therapeutic effects such as anti-cancer activity . The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

    1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione: The non-brominated parent compound.

    8-Chloro-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione: A similar compound with a chlorine atom instead of bromine.

    1,3,4,6-Tetrahydro-1,6-benzodiazocine-2,5-dione derivatives: Various derivatives with different substituents at the 8th position.

Uniqueness: The presence of the bromine atom at the 8th position in 8-Bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione imparts unique reactivity and biological activity compared to its non-brominated or differently substituted counterparts. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

CAS No.

651316-23-3

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

8-bromo-1,3,4,6-tetrahydro-1,6-benzodiazocine-2,5-dione

InChI

InChI=1S/C10H9BrN2O2/c11-6-1-2-7-8(5-6)13-10(15)4-3-9(14)12-7/h1-2,5H,3-4H2,(H,12,14)(H,13,15)

InChI Key

KLOABFFVZCYWHW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C(C=CC(=C2)Br)NC1=O

Origin of Product

United States

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